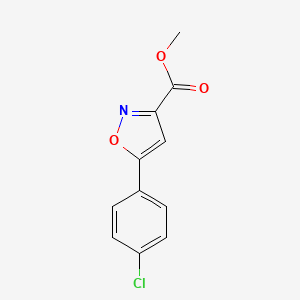
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
Übersicht
Beschreibung
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry, including their immunological, antibacterial, antifungal, and cytostatic properties .
Synthesis Analysis
The synthesis of chloro-substituted methyl isoxazole carboxylates, such as methyl 5-chloro-2,1-benzisoxazole-3-carboxylate, involves the treatment of o-nitromandelic and chloro-nitroamandelic methyl esters with thionyl chloride under specific conditions . This process is thought to proceed through a mechanism involving nucleophilic substitutions. The synthesis of related compounds often employs similar strategies, utilizing different starting materials and reaction conditions to introduce various functional groups .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been extensively studied using both experimental and theoretical methods. For instance, the crystallographic structure of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide was determined and compared with theoretical calculations using density functional theory (DFT) . Similarly, the crystal structure of other isoxazole derivatives has been elucidated using single-crystal X-ray diffraction, providing insights into their three-dimensional conformations .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied, leading to the synthesis of bromomethyl and formyl-isoxazole derivatives . These reactions expand the utility of isoxazole compounds as precursors for the synthesis of a wide range of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the presence of substituents. For example, the presence of a benzoyl group in position 5 of the isoxazole ring has been associated with strong antiinflammatory and antibacterial effects . Additionally, the acid dissociation constants of these compounds have been determined using potentiometric titration, revealing the pKa values associated with different functional groups . These properties are crucial for understanding the behavior of these compounds in biological systems and for designing new drugs with improved efficacy.
Wissenschaftliche Forschungsanwendungen
1. Use as a Precursor in Organic Synthesis
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a useful compound in organic chemistry, particularly as a precursor for synthesizing various heterocyclic compounds. For example, it has been used in the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, which is a key step in creating isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
2. Structural Analysis and Immunological Activity
This compound is also the subject of experimental and theoretical structural studies. Specifically, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a related compound, has shown promise in immunological activity. Its structure has been investigated using advanced techniques like density functional theory (DFT) and crystallographic measurements (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).
3. Synthesis of Bioactive Molecules
Furthermore, derivatives of methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate have been synthesized for biological applications. For instance, its derivatives were used in synthesizing novel comenic acid derivatives with isoxazole and isothiazole moieties, demonstrating synergistic effects in combination with antitumor drugs (Kletskov et al., 2018).
4. Photochemical Studies
Additionally, this compound has been studied in photochemistry, where methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a closely related molecule, was used in research focusing on its behavior in low-temperature matrices and its conversion to oxazoles upon UV irradiation. This research provides insights into its photostability and potential for photochemical applications (Lopes et al., 2011).
5. Biological Evaluation and Antimicrobial Activity
Finally, some derivatives of this compound have been evaluated for their biological properties, such as antimicrobial activities. Specific derivatives have shown effectiveness against various microbial strains, highlighting their potential in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
Eigenschaften
IUPAC Name |
methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMSFKKRLBUFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390036 | |
| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | |
CAS RN |
176593-36-5 | |
| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

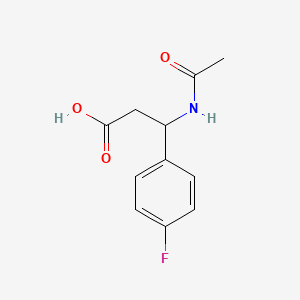
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)
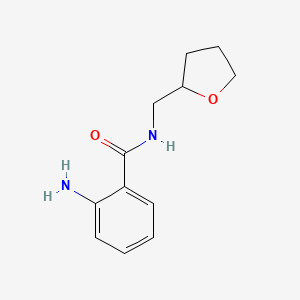


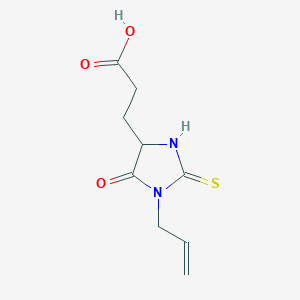

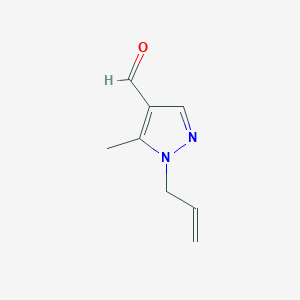
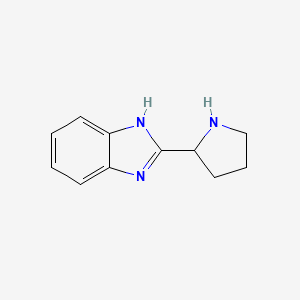
![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)